molecular formula C8H10ClNO2 B1429852 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride CAS No. 1803588-35-3

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride

Cat. No. B1429852
M. Wt: 187.62 g/mol
InChI Key: UIXJRNMJNVEUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 . It is a research-use-only product .


Molecular Structure Analysis

The molecular weight of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is 187.62 . The InChI code for this compound is 1S/C8H9NO2.ClH/c1-6-7(5-8(10)11)3-2-4-9-6;/h2-4H,5H2,1H3,(H,10,11);1H .


Physical And Chemical Properties Analysis

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a powder . The storage temperature is room temperature .

Scientific Research Applications

  • Synthesis and Characterization of Heterocyclic Derivatives : Research includes the synthesis of new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil. These compounds have been identified using spectral methods and screened for their antimicrobial activity against various bacterial strains, showing significant antibacterial activity (Mohammad, Ahmed, & Mahmoud, 2017).

  • Structural Studies of Acetic Acids : The molecular conformations of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids have been studied. The research involved acylation with maleic or citraconic anhydrides and Michael addition, with the molecular structures confirmed by spectroscopic methods and X-ray data (Chui et al., 2004).

  • Synthesis of Anticancer Agents : A study focused on the synthesis of potential anticancer agents, including the hydrolysis and reaction of various compounds to create a series of derivatives. These derivatives were then tested for their effects on the proliferation and survival of cancer cells in mice (Temple et al., 1983).

  • Large-Scale Synthesis of Alkyl Acetates : Another study describes the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, providing a high-yielding route for the synthesis of these compounds (Morgentin et al., 2009).

  • Oxidation Reactivity Channels : Research on the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, including the description of synthetic routes and results from chemical oxidation of these compounds, has been conducted. This study provides insights into the formation of various oxidation products (Pailloux et al., 2007).

  • Crystal Structure Analysis : The study of the crystal structure of certain pyridine herbicides has been conducted, revealing how molecules connect into a three-dimensional network through hydrogen bonds and weak π–π interactions (Park et al., 2016).

Safety And Hazards

The safety information for 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-methylpyridin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-7(5-8(10)11)3-2-4-9-6;/h2-4H,5H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXJRNMJNVEUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride

CAS RN

1803588-35-3
Record name 2-(2-methylpyridin-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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